molecular formula C14H15NO2 B3054034 7-methoxy-1,3,4,10-tetrahydroacridin-9(2H)-one CAS No. 5778-47-2

7-methoxy-1,3,4,10-tetrahydroacridin-9(2H)-one

Cat. No.: B3054034
CAS No.: 5778-47-2
M. Wt: 229.27 g/mol
InChI Key: NAKOPQZYTOAWQJ-UHFFFAOYSA-N
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Description

7-methoxy-1,3,4,10-tetrahydroacridin-9(2H)-one is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotransformation Studies

  • Anticholinesterase Agents : The biotransformation of 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine, an anticholinesterase agent, has been studied in laboratory rats. Identified metabolites include 9-amino-7-hydroxy-1,2,3,4-tetrahydroacridine and its conjugates, as well as other derivatives. Some of the drug was excreted unchanged (Patočka & Bielavský, 1991).

Antiproliferative and Antiparasitic Properties

  • Leishmania infantum : 9-Chloro and 9-amino-2-methoxyacridines with different substituents at position 7 demonstrated strong in vitro antiparasitic properties against Leishmania infantum. These compounds, including their dimeric and tetrameric derivatives, showed potential as multitarget drugs affecting DNA synthesis and other biochemical pathways (Di Giorgio et al., 2003).

Antitumor Activity

  • Cytotoxicity in Cancer Cell Lines : A series of benzo[a]pyrano[3,2-h]acridin-7-one analogues showed submicromolar cytotoxicity against murine leukemia and human epidermoid carcinoma cell lines. The cytotoxic activity was linked to the compounds' ability to form covalent adducts with purified DNA (Nguyen et al., 2006).

Photochemical Studies

  • Photochemical Hydroxide Ion Release : Studies on the excited-state behavior of 9-methoxy-10-methyl-9-phenyl-9,10-dihydroacridine derivatives revealed a fast heterolytic cleavage in protic solvents, generating strong bases. This has implications for photochemical applications (Zhou et al., 2012).

Mechanism of Action

Target of Action

It’s structurally similar to tacrine, a known acetylcholinesterase (ache) inhibitor

Mode of Action

If it indeed targets AChE like tacrine, it would likely bind to the active site of the enzyme, inhibiting its ability to break down acetylcholine, a neurotransmitter. This would result in an increase in acetylcholine levels, enhancing cholinergic transmission .

Properties

IUPAC Name

7-methoxy-2,3,4,10-tetrahydro-1H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h6-8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKOPQZYTOAWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325128
Record name MLS003373807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5778-47-2
Record name MLS003373807
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003373807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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